1-Piperazinamine, monoacetate
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Overview
Description
1-Piperazinamine, monoacetate is a chemical compound with the molecular formula C4H13N3O2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinamine, monoacetate can be achieved through several methods. One common approach involves the reaction of piperazine with acetic acid under controlled conditions. This reaction typically occurs in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. These methods ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency. Catalysts such as metal ions supported on polymeric resins are sometimes used to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
1-Piperazinamine, monoacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding amides or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of N-substituted piperazine derivatives.
Scientific Research Applications
1-Piperazinamine, monoacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, including antipsychotic and antidepressant drugs.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Piperazinamine, monoacetate involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters such as serotonin and dopamine. This mechanism is relevant in the context of its potential use as an antidepressant .
Comparison with Similar Compounds
Similar Compounds
Piperazine: The parent compound, widely used in pharmaceuticals.
1-Methylpiperazine: A derivative with similar properties but different reactivity.
1-Phenylpiperazine: Another derivative with distinct pharmacological activities.
Uniqueness
1-Piperazinamine, monoacetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
31571-41-2 |
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Molecular Formula |
C6H15N3O2 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
acetic acid;piperazin-1-amine |
InChI |
InChI=1S/C4H11N3.C2H4O2/c5-7-3-1-6-2-4-7;1-2(3)4/h6H,1-5H2;1H3,(H,3,4) |
InChI Key |
VXXJXIHZSBIURP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CN(CCN1)N |
Origin of Product |
United States |
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